(5'-benzyl-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl)acetic acid
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Overview
Description
(5’-benzyl-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl)acetic acid is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5’-benzyl-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5’-benzyl-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5’-benzyl-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (5’-benzyl-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl)acetic acid is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, although more research is needed to confirm its efficacy and safety.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of (5’-benzyl-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets are still under investigation, but its structure suggests it could modulate biological processes by binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (1-benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
- (3R,3’S,3a’R,6a’S)-5’-Benzyl-3’-(3,4-dihydroxybenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl)acetic acid
Uniqueness
What sets (5’-benzyl-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl)acetic acid apart from similar compounds is its unique spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H19N3O5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-(5-benzyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl)acetic acid |
InChI |
InChI=1S/C22H19N3O5/c26-16(27)10-15-17-18(20(29)25(19(17)28)11-12-6-2-1-3-7-12)22(24-15)13-8-4-5-9-14(13)23-21(22)30/h1-9,15,17-18,24H,10-11H2,(H,23,30)(H,26,27) |
InChI Key |
YCZGLUZMJMOHOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(NC4(C3C2=O)C5=CC=CC=C5NC4=O)CC(=O)O |
Origin of Product |
United States |
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